molecular formula C10H10N6 B12799695 N,5-Dimethyl-1,3,4,6,9b-pentaazaphenalen-2-amine CAS No. 82501-08-4

N,5-Dimethyl-1,3,4,6,9b-pentaazaphenalen-2-amine

Katalognummer: B12799695
CAS-Nummer: 82501-08-4
Molekulargewicht: 214.23 g/mol
InChI-Schlüssel: NYISXPWKXKIXMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,5-Dimethyl-1,3,4,6,9b-pentaazaphenalen-2-amine is a complex organic compound characterized by its unique structure, which includes multiple nitrogen atoms and a pentaazaphenalen core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,5-Dimethyl-1,3,4,6,9b-pentaazaphenalen-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the pentaazaphenalen core, followed by the introduction of methyl groups and the amine functionality. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

N,5-Dimethyl-1,3,4,6,9b-pentaazaphenalen-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated compounds or other nucleophiles in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary or tertiary amines.

Wissenschaftliche Forschungsanwendungen

N,5-Dimethyl-1,3,4,6,9b-pentaazaphenalen-2-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of N,5-Dimethyl-1,3,4,6,9b-pentaazaphenalen-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Methyl-N-(5-methyl-1,3,4,6,9b-pentaazaphenalen-2-yl)amine
  • N,N-Dimethyl-N’-(5-methyl-1,3,4,6,9b-pentaazaphenalen-2-yl)-1,3-propanediamine

Uniqueness

N,5-Dimethyl-1,3,4,6,9b-pentaazaphenalen-2-amine is unique due to its specific structural features, including the presence of multiple nitrogen atoms and the pentaazaphenalen core. These characteristics confer distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

82501-08-4

Molekularformel

C10H10N6

Molekulargewicht

214.23 g/mol

IUPAC-Name

N,7-dimethyl-2,4,6,8,13-pentazatricyclo[7.3.1.05,13]trideca-1,4,6,9,11-pentaen-3-imine

InChI

InChI=1S/C10H10N6/c1-6-12-7-4-3-5-8-14-9(11-2)15-10(13-6)16(7)8/h3-5H,1-2H3,(H,11,12,13,14,15)

InChI-Schlüssel

NYISXPWKXKIXMJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=NC(=NC)N=C3N2C(=CC=C3)N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.